

# Phendioxan molecular weight and formula

## C25H27NO5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name:	Phendioxan
Cat. No.:	B1680296

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## Phendioxan: A Technical Guide for Researchers

An In-depth Examination of the  $\alpha$ 1-Adrenergic Receptor Antagonist: Molecular Profile, Experimental Protocols, and Signaling Pathways

### Introduction

**Phendioxan** (C25H27NO5) is a potent and selective antagonist of  $\alpha$ 1-adrenergic receptors, which play a critical role in the sympathetic nervous system by mediating the contractile effects of catecholamines, such as norepinephrine and epinephrine, on smooth muscle. This technical guide provides a comprehensive overview of **Phendioxan**, including its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are presented to support researchers and drug development professionals in their investigation of this and similar compounds.

### Core Molecular Data

A summary of the key quantitative data for **Phendioxan** is presented in Table 1. This includes its molecular formula, molecular weight, and its binding affinities for the  $\alpha$ 1-adrenergic receptor subtypes ( $\alpha$ 1A,  $\alpha$ 1B, and  $\alpha$ 1D). The binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate a stronger binding affinity of the antagonist for the receptor.

Table 1: Quantitative Data for **Phendioxan**

Property	Value	Reference
Molecular Formula	C25H27NO5	
Molecular Weight	421.49 g/mol	
pKi at $\alpha$ 1A-Adrenoceptor	8.83	<a href="#">[1]</a>
pKi at $\alpha$ 1B-Adrenoceptor	7.95	<a href="#">[1]</a>
pKi at $\alpha$ 1D-Adrenoceptor	8.08	<a href="#">[1]</a>
$\alpha$ 1A/ $\alpha$ 1B Selectivity Ratio	~7.6	<a href="#">[1]</a>
$\alpha$ 1A/ $\alpha$ 1D Selectivity Ratio	~5.6	<a href="#">[1]</a>

## Experimental Protocols

The characterization of  $\alpha$ 1-adrenergic receptor antagonists like **Phendioxan** involves a series of in vitro experiments to determine their binding affinity and functional antagonism.

### Radioligand Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

**Objective:** To determine the inhibitory constant ( $K_i$ ) of **Phendioxan** for  $\alpha$ 1-adrenergic receptor subtypes.

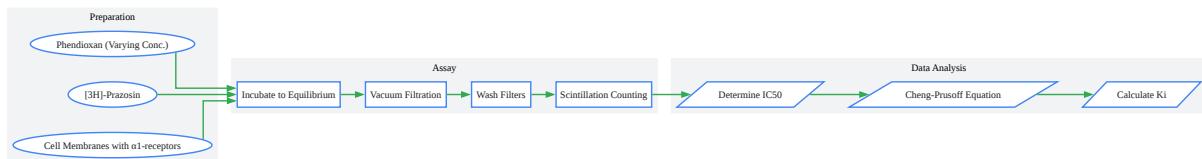
Materials:

- Cell membranes expressing the human  $\alpha$ 1A,  $\alpha$ 1B, or  $\alpha$ 1D-adrenergic receptor.
- [<sup>3</sup>H]-Prazosin (radiolabeled antagonist).
- **Phendioxan** (unlabeled competitor).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filters.

- Scintillation fluid.
- Liquid scintillation counter.

**Procedure:**

- Incubation: Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of **Phendioxan** in the binding buffer.
- Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of **Phendioxan** that inhibits 50% of the specific binding of [3H]-Prazosin (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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## Radioligand Binding Assay Workflow

## Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist in inhibiting the functional response induced by an agonist.

Objective: To determine the pA<sub>2</sub> value of **Phendioxan**, which is a measure of its antagonist potency.

### Materials:

- Isolated tissue preparation containing α1-adrenergic receptors (e.g., rat aorta, prostate).
- Physiological salt solution (e.g., Krebs-Henseleit solution).
- Norepinephrine (agonist).
- **Phendioxan** (antagonist).
- Organ bath setup with a force transducer.

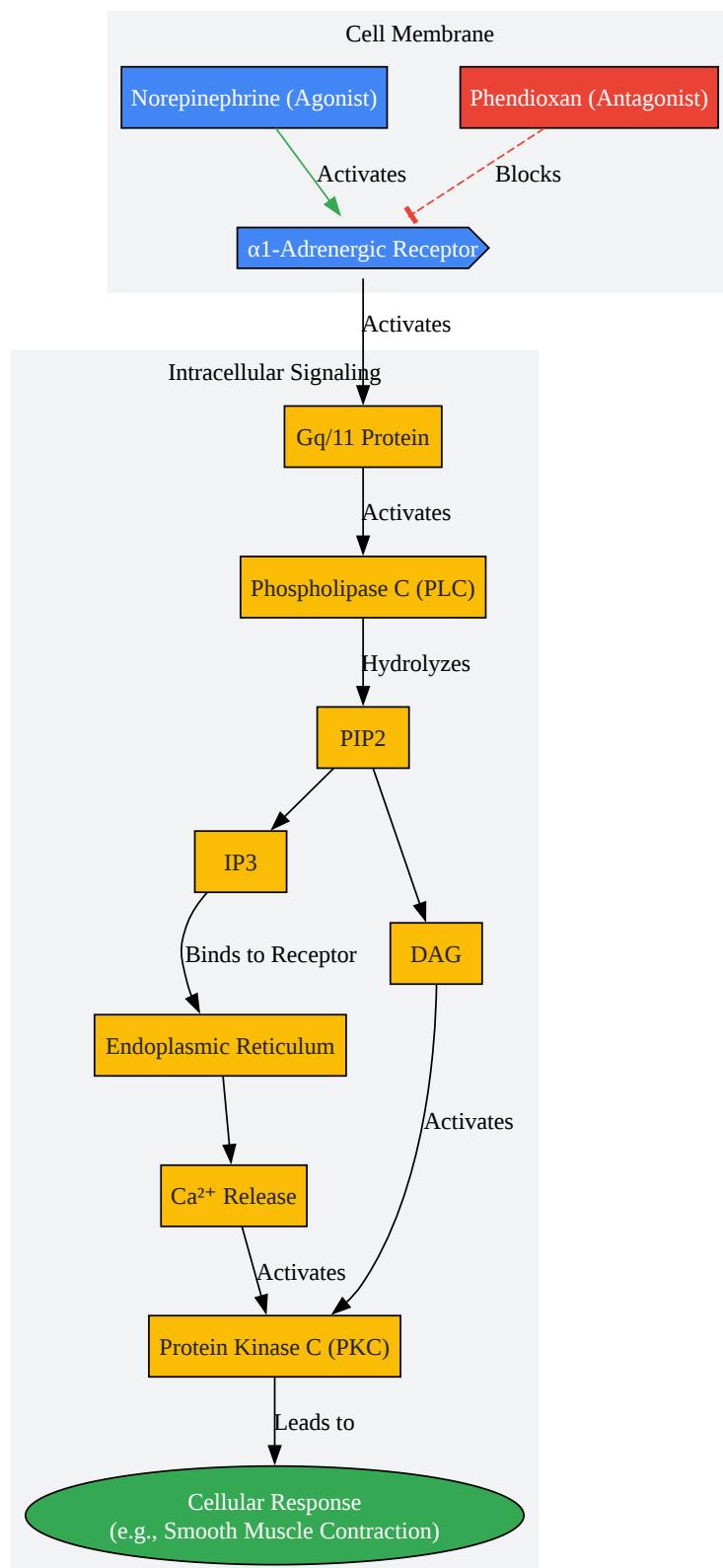
**Procedure:**

- **Tissue Preparation:** Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- **Agonist Dose-Response:** Obtain a cumulative concentration-response curve for the agonist (norepinephrine) to establish a baseline contractile response.
- **Antagonist Incubation:** Wash the tissue and incubate with a fixed concentration of **Phendioxan** for a predetermined period.
- **Shifted Dose-Response:** Obtain a second cumulative concentration-response curve for the agonist in the presence of **Phendioxan**.
- **Repeat:** Repeat steps 3 and 4 with increasing concentrations of **Phendioxan**.
- **Data Analysis:** Plot the dose ratios (the ratio of the agonist EC<sub>50</sub> in the presence and absence of the antagonist) against the logarithm of the antagonist concentration. The x-intercept of the resulting Schild plot gives the pA<sub>2</sub> value.

## Signaling Pathway

**Phendioxan**, as an  $\alpha$ 1-adrenergic receptor antagonist, blocks the signaling cascade initiated by the binding of endogenous agonists like norepinephrine.

Upon activation by an agonist, the  $\alpha$ 1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the G<sub>q/11</sub> protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol. The increased intracellular Ca<sup>2+</sup> concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. **Phendioxan** competitively binds to the  $\alpha$ 1-adrenergic receptor, preventing the binding of norepinephrine and thereby inhibiting this entire signaling cascade.

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## References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phendioxan molecular weight and formula C25H27NO5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680296#phendioxan-molecular-weight-and-formula-c25h27no5]

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